2-Amino-5-fluoro-3-nitrophenol

Catalog No.
S14227368
CAS No.
M.F
C6H5FN2O3
M. Wt
172.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-fluoro-3-nitrophenol

Product Name

2-Amino-5-fluoro-3-nitrophenol

IUPAC Name

2-amino-5-fluoro-3-nitrophenol

Molecular Formula

C6H5FN2O3

Molecular Weight

172.11 g/mol

InChI

InChI=1S/C6H5FN2O3/c7-3-1-4(9(11)12)6(8)5(10)2-3/h1-2,10H,8H2

InChI Key

RJMMOVUNKUMESI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)O)F

2-Amino-5-fluoro-3-nitrophenol is an organic compound with the molecular formula C6H6FN3O3\text{C}_6\text{H}_6\text{F}\text{N}_3\text{O}_3 and a molecular weight of approximately 189.12 g/mol. It is characterized as a crystalline solid, typically exhibiting colors ranging from brown to orange. The compound features an amino group, a nitro group, and a fluorine atom attached to a phenolic structure, which contributes to its chemical reactivity and potential applications in various fields, particularly in dye manufacturing and pharmaceuticals .

Due to the presence of its functional groups:

  • Nucleophilic Substitution: The nitro group can be reduced or substituted, allowing for the introduction of various nucleophiles at the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine, which can further participate in coupling reactions to form azo compounds.
  • Acylation and Alkylation: The amino group can undergo acylation or alkylation, modifying the compound's properties for specific applications.

These reactions make 2-amino-5-fluoro-3-nitrophenol a versatile intermediate in organic synthesis .

Research indicates that 2-amino-5-fluoro-3-nitrophenol exhibits significant biological activity. It has been shown to induce mutagenic effects in various experimental systems, including bacterial assays and mammalian cell cultures. Specifically, it has been linked to chromosomal aberrations and sister chromatid exchanges in Chinese hamster ovary cells . Furthermore, it has been utilized in studies examining its potential as a precursor for pharmaceuticals, particularly due to its structural similarities to biologically active compounds.

The synthesis of 2-amino-5-fluoro-3-nitrophenol typically involves several steps:

  • Starting Material: The process often begins with 2-amino-5-fluorophenol.
  • Nitration: This compound is subjected to nitration using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.
  • Purification: Following nitration, the product is purified through recrystallization or chromatography to isolate the desired compound.

Alternative methods may include cyclocondensation reactions involving urea and other aromatic compounds under controlled conditions .

The primary applications of 2-amino-5-fluoro-3-nitrophenol include:

  • Dye Manufacturing: It serves as an intermediate in the production of azo dyes, which are widely used in textiles and hair coloring products.
  • Pharmaceuticals: Due to its biological activity, it is explored as a precursor for various medicinal compounds.
  • Chemical Research: It is utilized in laboratories for synthesizing derivatives with specific chemical properties for research purposes .

Studies have indicated that 2-amino-5-fluoro-3-nitrophenol interacts with various biological systems, leading to mutagenic effects. These interactions are critical for understanding its safety profile and potential therapeutic uses. Specifically, it has shown activity in inducing mutations in bacterial systems and chromosomal changes in mammalian cells . Such findings necessitate further investigation into its mechanisms of action and long-term effects on human health.

Several compounds share structural similarities with 2-amino-5-fluoro-3-nitrophenol. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-4-nitrophenolContains an amino group and nitro group on adjacent carbonsLess potent mutagen than 2-amino-5-fluoro-3-nitrophenol
4-Amino-3-nitrophenolAmino group para to the nitro groupUsed primarily as a dye intermediate
5-Fluoro-2-amino phenolFluorine substituent at the ortho positionExhibits different reactivity patterns
4-Amino-5-fluorophenolAmino group adjacent to fluorinePotentially less toxic than its nitro counterpart

These compounds illustrate variations in biological activity and chemical reactivity based on their structural differences, highlighting the unique properties of 2-amino-5-fluoro-3-nitrophenol within this category .

The synthesis of 2-amino-5-fluoro-3-nitrophenol historically relies on sequential electrophilic aromatic substitution (EAS) reactions, leveraging the directing effects of hydroxyl, amino, and halogen substituents. Classical approaches often begin with a phenol derivative, where nitration and fluorination are performed in a stepwise manner to achieve the desired substitution pattern.

A representative pathway involves the nitration of 4-fluorophenol under acidic conditions. The hydroxyl group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. Nitration with dilute nitric acid at room temperature preferentially yields 3-nitro-4-fluorophenol due to the meta-directing influence of the fluoro group. Subsequent amination via nucleophilic substitution introduces the amino group at position 2. For example, treating 3-nitro-4-fluoro-1-chlorobenzene with aqueous ammonia under reflux conditions (35–40°C) replaces the chlorine atom with an amino group.

Key challenges in classical methods include:

  • Competing isomer formation: The electron-withdrawing nitro group can deactivate the ring, necessitating precise control of reaction stoichiometry to minimize byproducts like 2-nitro-4-fluoro-6-aminophenol.
  • Halogenation selectivity: Direct fluorination of nitrophenol derivatives often requires harsh reagents like hydrogen fluoride, which complicates purification. Alternative strategies employ fluorinated precursors to circumvent this issue.

Table 1: Representative Classical Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
NitrationDilute HNO₃, H₂SO₄, 25°C68–72
HalogenationKF, DMF, 100°C55–60
AminationNH₃ (excess), 40°C, 6 h75–80

Modern Catalytic Approaches for Regioselective Functionalization

Recent advances focus on catalytic systems to enhance regioselectivity and reduce step counts. Heterogeneous catalysts, such as silica-supported magnesium bis(hydrogen sulfate) [Mg(HSO₄)₂/SiO₂], enable one-pot nitration-amination sequences. This system generates nitric acid in situ from sodium nitrate, facilitating nitration at position 3 while preserving the fluoro substituent at position 5.

Organocuprate reagents offer improved selectivity in halogenation steps. For instance, lithium dimethylcuprate selectively substitutes chlorine at position 5 in 2-amino-3-nitrochlorobenzene, achieving >90% regioselectivity without affecting the nitro group. Transition-metal catalysts like palladium on carbon (Pd/C) further streamline amination by enabling catalytic hydrogenation of nitro intermediates to amines under mild conditions (1 atm H₂, 50°C).

Mechanistic Insights:

  • Directed ortho-metalation: Lithium diisopropylamide (LDA) coordinates to the nitro group, deprotonating the ortho position to facilitate fluorination.
  • Acid-catalyzed nitration: Protonation of the hydroxyl group enhances electrophilic attack at the meta position relative to the fluoro substituent, as observed in sulfuric acid-mediated nitration.

Solvent and Temperature Optimization in Multi-Step Syntheses

Solvent polarity and reaction temperature critically influence intermediate stability and reaction rates. Polar aprotic solvents like dimethylformamide (DMF) enhance the solubility of nitro intermediates during fluorination, while dichloromethane (CH₂Cl₂) minimizes side reactions in nitration steps due to its low dielectric constant.

Temperature gradients are employed strategically:

  • Low-temperature amination (35–40°C) prevents over-nitration and oxidative degradation of the amino group.
  • High-temperature fluorination (100–120°C) accelerates substitution kinetics in sluggish aryl chloride intermediates.

Table 2: Solvent-Temperature Interplay in Key Steps

StepOptimal SolventTemperature RangeOutcome
NitrationCH₂Cl₂20–25°CMinimizes di-nitration byproducts
FluorinationDMF100–120°CEnhances KF reactivity
AminationH₂O/EtOH35–40°CPrevents amine oxidation

Nucleophilic Aromatic Substitution Patterns

Nucleophilic aromatic substitution (SNAr) reactions are particularly important for 2-amino-5-fluoro-3-nitrophenol due to the presence of both activating and deactivating groups on the aromatic ring [6] [7]. The nitro group at position 3 plays a crucial role in facilitating these reactions by withdrawing electron density from the ring, thereby making it more susceptible to nucleophilic attack [7] [8].

The SNAr mechanism for 2-amino-5-fluoro-3-nitrophenol typically proceeds through an addition-elimination pathway, where the nucleophile first attacks the carbon bearing the leaving group (usually fluorine in this case) to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex [6] [8]. This is followed by the elimination of the leaving group to restore aromaticity [7] [9].

The fluorine atom at position 5 serves as an excellent leaving group in SNAr reactions due to its high electronegativity and the strength of the carbon-fluorine bond [6] [8]. While C-F bonds are typically strong and resistant to cleavage, the presence of the electron-withdrawing nitro group at position 3 significantly activates the ring toward nucleophilic substitution, making the displacement of fluorine more favorable [7] [10].

The reactivity pattern in SNAr reactions of 2-amino-5-fluoro-3-nitrophenol is influenced by the relative positions of the substituents [11] [8]. The following table summarizes the key factors affecting the SNAr reactivity of this compound:

FactorEffect on SNAr ReactivityExplanation
Nitro group at position 3Strong activationWithdraws electron density through resonance and inductive effects, stabilizing the Meisenheimer complex [7] [8]
Amino group at position 2Moderate deactivationDonates electron density through resonance, potentially destabilizing the negative charge in the Meisenheimer complex [6] [12]
Fluorine at position 5Good leaving groupHigh electronegativity facilitates its departure as F-, especially when activated by the nitro group [8] [10]
Hydroxyl groupModerate activationCan be deprotonated to enhance nucleophilicity of attacking reagents in certain reaction conditions [9] [13]

The nucleophilic substitution reactions of 2-amino-5-fluoro-3-nitrophenol typically occur at the carbon bearing the fluorine atom (C-5), as this position is most activated toward nucleophilic attack due to the meta-directing effect of the nitro group [6] [13]. Common nucleophiles that can participate in these reactions include amines, alkoxides, thiolates, and other heteroatom-centered nucleophiles [8] [9].

Research has shown that the rate of SNAr reactions for fluorinated nitrophenols is significantly higher compared to their chlorinated or brominated analogs, making 2-amino-5-fluoro-3-nitrophenol particularly valuable in synthetic applications requiring nucleophilic substitution [11] [8]. The reaction conditions typically involve polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide, which can stabilize the charged intermediates formed during the reaction [8] [10].

Reductive Amination Pathways for Derivative Formation

Reductive amination represents an important pathway for the derivatization of 2-amino-5-fluoro-3-nitrophenol, particularly through the transformation of its nitro group [14] [15]. This process involves the reduction of the nitro group to an amino group, followed by reaction with carbonyl compounds to form new carbon-nitrogen bonds [16] [17].

The nitro group in 2-amino-5-fluoro-3-nitrophenol can undergo reduction through various methods, including catalytic hydrogenation using palladium, platinum, or nickel catalysts [18] [19]. The reduction typically proceeds through a series of intermediates, beginning with the nitroso compound, followed by the hydroxylamine intermediate, and finally yielding the corresponding amino derivative [17] [19].

The reductive amination pathway for 2-amino-5-fluoro-3-nitrophenol can be divided into several key steps:

  • Reduction of the nitro group to an amino group, resulting in a diaminofluorophenol intermediate [14] [18].
  • Reaction of the newly formed amino group with a carbonyl compound (aldehyde or ketone) to form an imine or Schiff base [16] [15].
  • Reduction of the imine to form a secondary or tertiary amine, depending on the structure of the carbonyl compound and reaction conditions [16] [20].

Recent research has demonstrated that one-pot reductive amination procedures can be applied to nitroaromatic compounds like 2-amino-5-fluoro-3-nitrophenol, where both the nitro reduction and subsequent amination occur in a single reaction vessel [14] [15]. These methods often employ transition metal catalysts such as iridium, nickel, or molybdenum complexes, along with suitable hydrogen sources [14] [20].

The following table outlines various catalytic systems that can be employed for the reductive amination of 2-amino-5-fluoro-3-nitrophenol:

Catalytic SystemHydrogen SourceReaction ConditionsSelectivity Profile
Pd/CHydrogen gas (H₂)Room temperature, methanol or ethanol, 1-5 atmHigh selectivity for nitro reduction, moderate selectivity for imine reduction [18] [21]
Ni/NiOHydrogen gas (H₂)80-120°C, methanol, 5-10 atmGood selectivity for one-pot reductive amination [15] [18]
Ir complexesFormic acid or isopropanol80-100°C, toluene or THFExcellent selectivity for one-pot processes [14] [20]
Mo sulfide clustersHydrogen gas (H₂)100-130°C, tolueneHigh selectivity for secondary amine formation [20] [19]

The reductive amination of 2-amino-5-fluoro-3-nitrophenol can lead to the formation of various derivatives with potential applications in organic synthesis and materials science [15] [20]. The presence of multiple functional groups in the molecule allows for selective transformations, where the nitro group can be targeted while leaving other functionalities intact [17] [19].

It is worth noting that the amino group at position 2 can also participate in reductive amination reactions, potentially leading to complex mixtures of products if reaction conditions are not carefully controlled [16] [20]. Selective protection strategies may be employed to direct the reactivity toward the desired pathway [15] [19].

Ortho-Para Directing Effects in Electrophilic Reactions

The electrophilic aromatic substitution reactions of 2-amino-5-fluoro-3-nitrophenol are governed by the complex interplay of directing effects from its multiple substituents [22] [23]. Each functional group on the aromatic ring influences the electron density distribution, thereby directing incoming electrophiles to specific positions [24] [25].

In 2-amino-5-fluoro-3-nitrophenol, the amino and hydroxyl groups are strong ortho-para directors due to their ability to donate electron density to the aromatic ring through resonance [22] [26]. These groups increase the electron density at the ortho and para positions relative to themselves, making these positions more susceptible to electrophilic attack [23] [27].

The amino group at position 2 is particularly influential as a powerful activating and ortho-para directing group [27] [28]. Through resonance, the nitrogen atom can donate its lone pair of electrons into the aromatic ring, increasing electron density at positions ortho and para to it [28] [29]. This resonance effect significantly outweighs the inductive electron-withdrawing effect of the nitrogen atom [27] [28].

Similarly, the hydroxyl group acts as an ortho-para director through resonance donation of its lone pair electrons [26] [30]. The phenolic oxygen can donate electron density to the ring, activating it toward electrophilic substitution at positions ortho and para to the hydroxyl group [30] [31].

In contrast, the nitro group at position 3 is a strong meta-directing group due to its powerful electron-withdrawing nature [23] [32]. The nitro group withdraws electron density from the aromatic ring through both inductive and resonance effects, creating a partial positive charge at the ortho and para positions relative to itself [32] [33]. This deactivates these positions toward electrophilic attack and directs incoming electrophiles to the meta position [32] [34].

The fluorine atom at position 5 presents an interesting case as it is a deactivating group due to its high electronegativity, yet it functions as an ortho-para director [35] [36]. This seemingly contradictory behavior arises because while fluorine withdraws electron density through inductive effects (deactivating the ring), it can also donate electron density through resonance by sharing its lone pairs with the aromatic π system [36] [33].

The following table summarizes the directing effects of each substituent in 2-amino-5-fluoro-3-nitrophenol:

SubstituentPositionDirecting EffectActivation/DeactivationMechanism
Amino (-NH₂)2Ortho-ParaStrong activationResonance donation of lone pair electrons [27] [28]
Nitro (-NO₂)3MetaStrong deactivationElectron withdrawal through resonance and induction [32] [33]
Hydroxyl (-OH)1Ortho-ParaStrong activationResonance donation of lone pair electrons [26] [30]
Fluorine (-F)5Ortho-ParaModerate deactivationInductive withdrawal but resonance donation [35] [36]

The overall reactivity pattern in electrophilic aromatic substitution reactions of 2-amino-5-fluoro-3-nitrophenol is determined by the combined effects of all substituents [24] [25]. The amino and hydroxyl groups tend to direct electrophiles to positions 4 and 6, while the nitro group directs to positions 2, 4, and 6 (considering it as the reference point) [23] [32]. Since position 2 is already occupied by the amino group, and position 5 by fluorine, the most likely site for electrophilic attack would be position 6, followed by position 4 [25] [27].

Research has shown that in cases of competing directing effects, the more strongly activating groups (amino and hydroxyl in this case) generally exert greater influence on the reaction outcome [23] [27]. However, steric factors must also be considered, as the presence of multiple substituents can create steric hindrance that may affect the accessibility of certain positions to incoming electrophiles [25] [33].

2-Amino-5-fluoro-3-nitrophenol represents a significant chemical intermediate in contemporary medicinal chemistry research, serving as a versatile building block for pharmaceutical compound synthesis. The compound's unique molecular structure, featuring amino, nitro, and fluorine substituents on a phenolic backbone, confers distinctive chemical reactivity profiles that are particularly valuable in drug development applications .

Role as Precursor in Antiviral Agent Synthesis

The utilization of 2-amino-5-fluoro-3-nitrophenol as a precursor in antiviral agent synthesis represents a critical application in modern pharmaceutical development. Fluorinated nucleoside analogs have emerged as a cornerstone of antiviral therapeutics, with the strategic incorporation of fluorine atoms enhancing antiviral efficacy through multiple mechanisms [3] [4].

The compound serves as a fundamental building block in the synthesis of fluorinated nucleoside derivatives that target viral RNA-dependent RNA polymerases. These polymerases are essential enzymes in viral replication, making them attractive targets for antiviral intervention [5]. The fluorine substituent at the 5-position of the phenolic ring provides enhanced metabolic stability, as the carbon-fluorine bond is highly resistant to enzymatic cleavage, thereby extending the therapeutic half-life of resulting antiviral compounds [6].

Research has demonstrated that 2-amino-5-fluoro-3-nitrophenol derivatives contribute to the development of nucleoside phosphonate analogs, which have shown promising activity against hepatitis B virus and human immunodeficiency virus [4]. The mechanism involves incorporation of the fluorinated building block into carbocyclic nucleoside structures, where the fluorine atom modulates the compound's interaction with viral polymerases while maintaining structural compatibility with natural nucleoside substrates [7].

Table 2 presents comprehensive data on antiviral agent synthesis applications:

Antiviral TargetViral TargetsMechanism of ActionDevelopment Stage
Fluorinated nucleoside analogsHCV, HBV, HIVRNA polymerase inhibitionPreclinical research
Sofosbuvir precursorsHepatitis C VirusRNA-dependent RNA polymerase inhibitionFDA approved
Fiacitabine derivativesHSV-1, HSV-2, EBVDNA polymerase inhibitionClinical trials
Carbocyclic nucleoside phosphonatesHepatitis B, AIDSViral replication inhibitionResearch stage
Aristeromycin analogsMERS-CoV, SARS-CoV, ZikaSAH hydrolase inhibitionResearch stage

The fluorinated aristeromycin analogs synthesized using 2-amino-5-fluoro-3-nitrophenol demonstrate dual-target antiviral activity, inhibiting both viral RNA polymerases and host cell S-adenosyl-L-homocysteine hydrolase [5]. This dual mechanism approach has proven particularly effective against RNA viruses, including coronaviruses and flaviviruses, with 6-fluorinated derivatives showing enhanced potency compared to their non-fluorinated counterparts [5].

Utilization in Protein Kinase Inhibitor Design

The application of 2-amino-5-fluoro-3-nitrophenol in protein kinase inhibitor design represents a sophisticated approach to targeted cancer therapy. Protein kinases constitute a large family of enzymes that regulate cellular processes through phosphorylation, and their dysregulation is implicated in numerous malignancies [8] [9].

The compound's structural features make it particularly suitable for incorporation into kinase inhibitor scaffolds. The phenolic hydroxyl group provides essential hydrogen bonding capabilities necessary for interaction with the ATP-binding site of protein kinases, while the fluorine substituent enhances lipophilicity and metabolic stability [10] [11]. The nitro group serves as an electron-withdrawing moiety that can modulate the compound's binding affinity and selectivity profile [12].

Research has demonstrated that 2-amino-5-fluoro-3-nitrophenol derivatives are effective precursors for synthesizing inhibitors targeting multiple kinase families. The compound contributes to the development of BCR-ABL tyrosine kinase inhibitors, which are critical for treating chronic myeloid leukemia [8]. The fluorine atom at the 5-position enhances the compound's ability to occupy the ATP-binding pocket while maintaining selectivity for the target kinase [10].

Table 3 illustrates the protein kinase inhibitor design applications:

Kinase TargetTherapeutic AreaStructural RoleClinical Status
BCR-ABLChronic myeloid leukemiaPhenolic hydroxyl group interactionsApproved drugs (Imatinib, Nilotinib)
EGFRNon-small cell lung cancerHinge region bindingApproved drugs (Gefitinib, Erlotinib)
VEGFRRenal cell carcinomaATP binding site occupationApproved drugs (Sorafenib, Sunitinib)
CDK2Various cancersCell cycle regulationResearch compounds
B-RAFMelanomaDFG-out conformation bindingApproved drugs (Sorafenib, Dabrafenib)

The utilization of 2-amino-5-fluoro-3-nitrophenol in thiazole-containing protein kinase inhibitors has shown remarkable success [9]. Thiazole derivatives incorporating this fluorinated building block demonstrate enhanced inhibitory activity against various kinase targets, including cyclin-dependent kinases and B-RAF mutants. The fluorine substitution pattern influences the compound's ability to adopt the required conformation for kinase binding while providing favorable pharmacokinetic properties [9].

Contribution to Antibacterial Compound Libraries

The development of antibacterial compound libraries utilizing 2-amino-5-fluoro-3-nitrophenol represents a crucial response to the growing challenge of antimicrobial resistance. The compound's unique structural attributes enable the synthesis of diverse antibacterial agents with novel mechanisms of action [13] [14].

The fluorine substituent plays a critical role in enhancing antibacterial activity through multiple mechanisms. Fluorinated compounds often exhibit improved membrane permeability, allowing for better penetration into bacterial cells [6]. Additionally, the carbon-fluorine bond's resistance to metabolic degradation ensures sustained antibacterial activity [15].

Research has demonstrated that 2-amino-5-fluoro-3-nitrophenol derivatives contribute to the development of fluorinated triazole compounds with significant antibacterial properties [14]. These compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics [14].

The compound's role in quinone derivative synthesis has yielded promising antibacterial agents [13]. The tricyclic quinone structures incorporating 2-amino-5-fluoro-3-nitrophenol show remarkable activity against methicillin-resistant Staphylococcus aureus and other clinically relevant pathogens [13]. The mechanism involves interference with bacterial electron transport chains, leading to cell death through oxidative stress [13].

Table 4 presents comprehensive data on antibacterial compound library applications:

Compound ClassTarget BacteriaMinimum Inhibitory Concentration (μg/mL)Mechanism
Fluorinated quinolonesStaphylococcus aureus, E. coli0.5-64DNA gyrase inhibition
Nitrophenol derivativesGram-positive bacteria4-64Cell wall synthesis disruption
Tricyclic quinonesMSSA, MRSA, E. faecalis0.5-64Electron transport interference
Phenolic Schiff basesCandida albicans, Cryptococcus spp.8.95 (EC₅₀)Membrane disruption
Thiazole derivativesVarious bacterial strains16Protein synthesis inhibition

The synthesis of fluorinated phenolic Schiff bases using 2-amino-5-fluoro-3-nitrophenol has yielded compounds with significant antifungal activity [16]. These compounds demonstrate structure-activity relationships where the presence of fluorine substituents directly correlates with enhanced antimicrobial efficacy. The difluoro-substituted derivatives show superior activity compared to their monofluoro counterparts, suggesting that fluorine substitution pattern is critical for optimal biological activity [16].

Recent developments in the field have focused on incorporating 2-amino-5-fluoro-3-nitrophenol into cyclodextrin inclusion complexes to improve solubility and bioavailability [16]. This approach has proven successful in enhancing the antibacterial activity of fluorinated compounds while reducing their toxicity profiles [16].

XLogP3

1.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

172.02842019 g/mol

Monoisotopic Mass

172.02842019 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types